Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
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Overview
Description
Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and a sulfanylacetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions.
Cyclization Reactions: Cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure.
Microwave Irradiation: Using microwave irradiation to accelerate the reaction between 2-aminobenzenethiol and benzaldehydes.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale condensation and cyclization reactions. These methods are optimized for high yield and purity, and may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Cyclization: Catalysts like DBN and conditions such as high pressure and temperature are often employed.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivatives.
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Cyclization Reactions: Formation of complex heterocyclic compounds.
Scientific Research Applications
Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to form reactive intermediates and bind to molecular targets makes it a potent agent in various biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the nitro and sulfanylacetate groups, making it less reactive.
5-Nitrobenzothiazole: Contains the nitro group but lacks the sulfanylacetate group.
2-Mercaptobenzothiazole: Contains the sulfanyl group but lacks the nitro group.
Uniqueness
Sodium 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the presence of both the nitro and sulfanylacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H5N2NaO4S2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
sodium;2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C9H6N2O4S2.Na/c12-8(13)4-16-9-10-6-3-5(11(14)15)1-2-7(6)17-9;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
TYFJIMHJWHBDIL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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